3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonylation of 3-fluoro-5-hydroxybenzene using sulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride
- 3-chloro-5-hydroxybenzene-1-sulfonyl fluoride
- 3-fluoro-5-methoxybenzene-1-sulfonyl fluoride
Uniqueness
3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2138256-08-1 |
---|---|
Molecular Formula |
C6H4F2O3S |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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